molecular formula C9H9BrF3N B11852652 4-(Trifluoromethyl)indoline hydrobromide

4-(Trifluoromethyl)indoline hydrobromide

Cat. No.: B11852652
M. Wt: 268.07 g/mol
InChI Key: AADWMTOZEJPUFC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)indoline hydrobromide is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group attached to the indoline structure enhances its chemical properties, making it a valuable compound in various scientific fields. The hydrobromide salt form improves its solubility and stability, facilitating its use in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)indoline hydrobromide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The metal-free oxidative trifluoromethylation method is preferred for its simplicity and eco-friendliness.

Chemical Reactions Analysis

4-(Trifluoromethyl)indoline hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

4-(Trifluoromethyl)indoline hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)indoline hydrobromide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The indoline structure can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)indoline hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indoline structure with the trifluoromethyl group, providing a balance of stability, reactivity, and biological activity.

Biological Activity

4-(Trifluoromethyl)indoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H8F3N·HBr
  • Molecular Weight : 256.08 g/mol
  • CAS Number : 16244445

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological macromolecules.

Biological Activity Overview

4-(Trifluoromethyl)indoline derivatives have demonstrated various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Below is a summary of notable findings:

Anticancer Activity

Research has shown that indoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. A study reported that a derivative of indoline had an IC50 value of approximately 74 µM against osteosarcoma cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and inhibition of cell migration, highlighting the compound's ability to affect cellular processes critically.

Compound Cell Line IC50 (µM) Mechanism of Action
Derivative AOsteosarcoma74Induces apoptosis; inhibits migration
Derivative BHuman Embryonic Kidney50Triggers mitochondrial calcium-dependent death

Antimicrobial Activity

4-(Trifluoromethyl)indoline derivatives have also been evaluated for their antimicrobial properties. One study found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were below 100 µg/ml for several compounds tested against resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae .

Compound Bacterial Strain MIC (µg/ml)
Compound 1Acinetobacter baumannii<100
Compound 2Klebsiella pneumoniae<100

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), with IC50 values ranging from 46.8 to 137.7 µM for different derivatives .
  • Receptor Binding : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Some derivatives have been noted for their antioxidant properties, which may contribute to their protective effects in cellular systems .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in different biological contexts:

  • A study focused on the synthesis and evaluation of indoline derivatives found that those with trifluoromethyl substitutions had enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .
  • Another research effort demonstrated the compound's potential as a lead structure for developing new antimicrobial agents due to its activity against resistant bacterial strains .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide

InChI

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H

InChI Key

AADWMTOZEJPUFC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C(F)(F)F.Br

Origin of Product

United States

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